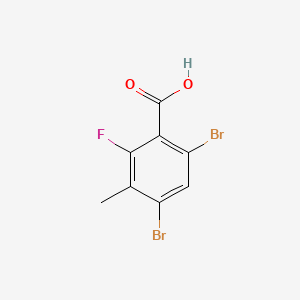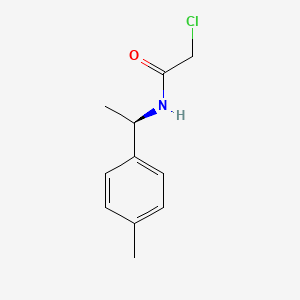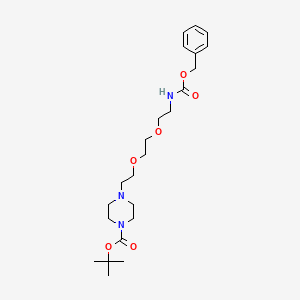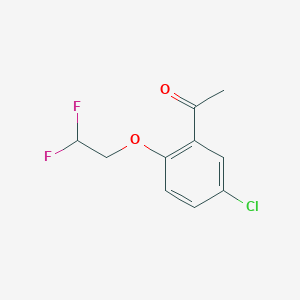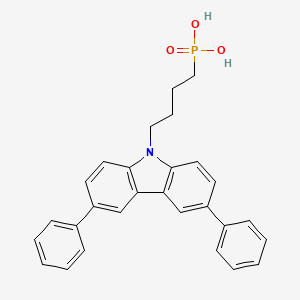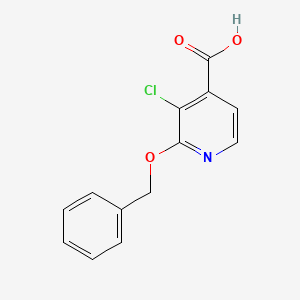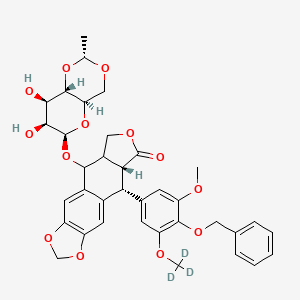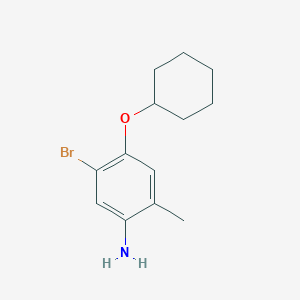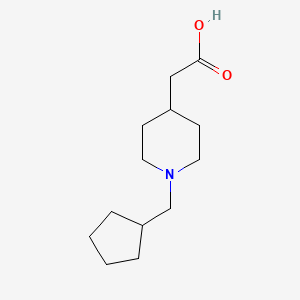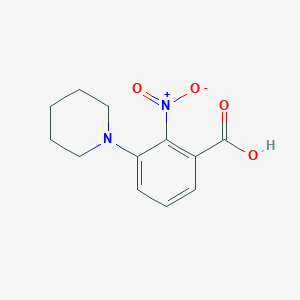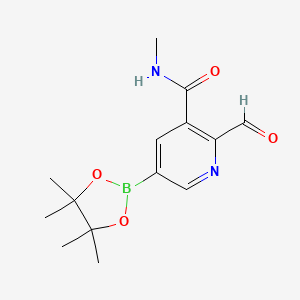
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is a heterocyclic compound that features both azetidine and thietane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted azetidines or thietanes.
Aplicaciones Científicas De Investigación
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a tubulin-destabilizing agent, showing antiproliferative effects in breast cancer cells.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with antiproliferative activity.
3-Allylazetidin-2-one: Similar structure with different substituents, also showing biological activity.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another analogue with potential medicinal applications.
Uniqueness
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10N2O3S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
3-amino-1-(1,1-dioxothietan-3-yl)azetidin-2-one |
InChI |
InChI=1S/C6H10N2O3S/c7-5-1-8(6(5)9)4-2-12(10,11)3-4/h4-5H,1-3,7H2 |
Clave InChI |
OKOFNBWDNYRVPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N1C2CS(=O)(=O)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



